3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the transition from the G2 phase to the M phase . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase and triggers apoptosis, or programmed cell death .
Result of Action
The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis . This suggests that the compound could have potential as an anticancer agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s solubility, stability, and interaction with its target. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield. The reaction conditions often include the use of green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with different functional groups.
Scientific Research Applications
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar in structure but contains an imidazolidine ring instead of a thiazolidine ring.
Thiazolidin-4-one derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
The uniqueness of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione lies in its specific structural features, such as the ethoxyphenyl group and the azetidinyl moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-12(14)7-8-15(20)18-9-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQGBACMYGXYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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